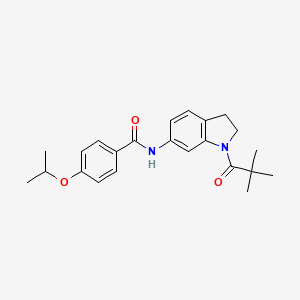

4-isopropoxy-N-(1-pivaloylindolin-6-yl)benzamide

Description

Properties

IUPAC Name |

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-15(2)28-19-10-7-17(8-11-19)21(26)24-18-9-6-16-12-13-25(20(16)14-18)22(27)23(3,4)5/h6-11,14-15H,12-13H2,1-5H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCQFDYYWUFJLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(1-pivaloylindolin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Pivaloyl Group: The pivaloyl group can be introduced via acylation using pivaloyl chloride in the presence of a base such as pyridine.

Attachment of the Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and a suitable catalyst.

Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(1-pivaloylindolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or indoles.

Scientific Research Applications

4-isopropoxy-N-(1-pivaloylindolin-6-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(1-pivaloylindolin-6-yl)benzamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include benzamide derivatives with variations in substituents and scaffolds (Table 1). Key comparisons are outlined below:

Key Observations:

- Substituent Bulk and Activity: The pivaloyl group in this compound introduces steric hindrance, which may reduce binding flexibility compared to compounds with linear acyl chains (e.g., 2-hexanoylamino analogs). However, bulky groups like pivaloyl can enhance metabolic stability .

- Sulfonamide vs.

- Role of Acyl Chains: In PCAF HAT inhibitors (), acyl chain length (e.g., hexanoyl vs. tetradecanoyl) showed minimal impact on activity, suggesting that substituent presence (e.g., carboxyphenyl) is more critical than chain length .

Pharmacological and Biochemical Implications

- Neuroleptic Analogs (): Benzamide-derived neuroleptics like amisulpride share the amide core but incorporate sulfonamide or alkyl groups. The pivaloylindolin group in the target compound may diverge in receptor selectivity, possibly reducing dopamine receptor affinity compared to classical neuroleptics .

- Enzyme Inhibition Potential: The 2-acylamino substituent in analogs was critical for PCAF HAT inhibition. By analogy, the pivaloyl group in the target compound might similarly engage hydrophobic enzyme pockets, though its rigidity could limit conformational adaptability .

Biological Activity

4-isopropoxy-N-(1-pivaloylindolin-6-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- IUPAC Name : this compound

- Molecular Weight : 304.40 g/mol

This compound features an isopropoxy group, a pivaloyl group attached to an indoline moiety, and a benzamide core, which contributes to its unique biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the disruption of tubulin polymerization, leading to apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. For instance, it may bind to tubulin, inhibiting its polymerization, which is crucial for cell division. This action could lead to cell cycle arrest and subsequent apoptosis in tumor cells.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on various cancer cell lines.

- Methodology : Cell viability assays were performed using MTT assays on breast and lung cancer cell lines.

- Results : The compound exhibited significant cytotoxicity with IC values in the low micromolar range, indicating potent anticancer activity.

-

Study on Anti-inflammatory Properties :

- Objective : To assess the anti-inflammatory effects in vitro.

- Methodology : The compound was tested for its ability to inhibit nitric oxide production in LPS-stimulated macrophages.

- Results : A dose-dependent reduction in nitric oxide levels was observed, suggesting potential use in treating inflammatory conditions.

Comparative Analysis

To further understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,4,5-trimethoxy-N-(1-pivaloylindolin-6-yl)benzamide | Trimethoxy groups | Anticancer, anti-inflammatory |

| 2-oxo-N-(1-pivaloylindolin-6-yl)-2H-chromene-3-carboxamide | Chromene core | Antioxidant, anticancer |

| 4-methoxy-N-(1-pivaloylindolin-6-yl)benzamide | Methoxy group | Moderate anticancer |

Q & A

Q. How can researchers address solubility challenges during in vivo studies of this compound?

- Methodological Answer : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via antisolvent precipitation. Assess bioavailability via pharmacokinetic studies (plasma concentration-time curves). Analog data (e.g., ’s morpholinoethyl derivatives) guide excipient selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.